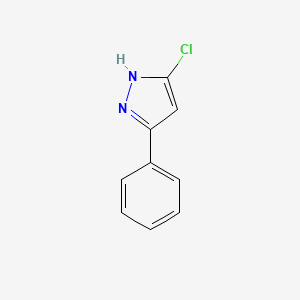

5-chloro-3-phenyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Scaffold in Contemporary Chemical and Biological Research

The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. globalresearchonline.netacademicstrive.com Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring structural motif in molecules with known biological activity. mdpi.com This has led to the extensive use of pyrazole derivatives in drug discovery, with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. globalresearchonline.netacademicstrive.comresearchgate.netresearcher.life

The versatility of the pyrazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for specific biological targets. researchgate.net Substitutions on the pyrazole ring can significantly impact its chemical and biological properties. mdpi.com For instance, an N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular interactions with biological macromolecules. mdpi.com

The broad spectrum of pharmacological activities exhibited by pyrazole-based compounds has cemented their importance in the ongoing quest for novel and more effective therapeutic treatments. globalresearchonline.netacademicstrive.comresearcher.life Researchers continue to explore the synthesis of new pyrazole derivatives to address unmet medical needs and advance the field of precision medicine. researchgate.net

Overview of 5-chloro-3-phenyl-1H-pyrazole within the Broader Pyrazole Family

Within the extensive family of pyrazole derivatives, this compound has emerged as a compound of particular interest. This molecule features a pyrazole ring substituted with a chlorine atom at the 5-position and a phenyl group at the 3-position. The presence of these specific substituents imparts distinct chemical reactivity and potential biological activity to the compound.

The structural formula and key properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 g/mol |

| CAS Number | 43036-63-5 |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZNWPIDKSKFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 3 Phenyl 1h Pyrazole and Its Structural Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The foundational step in synthesizing 5-chloro-3-phenyl-1H-pyrazole is the construction of the pyrazole ring itself. This is often accomplished through cyclocondensation reactions that form a pyrazolone (B3327878) precursor, which can then be further modified.

Cyclocondensation Reactions for Pyrazolone Precursors

The most prevalent and time-honored method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. beilstein-journals.org This approach, known as the Knorr pyrazole synthesis, offers a direct route to polysubstituted pyrazoles. mdpi.com The reaction involves the condensation of a β-diketone with a hydrazine, leading to the formation of the pyrazole ring. mdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a common method to produce 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a key pyrazolone intermediate. mdpi.com

The versatility of this method allows for the synthesis of a wide array of pyrazole derivatives by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. mdpi.comnih.gov While classical methods often require harsh conditions, modern adaptations focus on the use of catalysts and greener solvents to improve reaction efficiency and environmental friendliness. mdpi.com

| Reactant 1 | Reactant 2 | Product (Pyrazolone Precursor) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | mdpi.com |

| Substituted β-diketones | Hydrazine derivatives | Polysubstituted pyrazoles | mdpi.com |

| Diketoesters | Phenylhydrazine | Pyrazole esters | mdpi.com |

Vilsmeier-Haack Formylation in Pyrazolecarbaldehyde Synthesis as a Precursor to Derivatization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comresearchgate.net This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, creating a pyrazolecarbaldehyde. igmpublication.org These aldehydes are highly reactive intermediates that can be readily converted into a variety of other functional groups, making them crucial for derivatization.

The reaction employs a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comsemanticscholar.org For example, the Vilsmeier-Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comscientificlabs.ie This process involves both chlorination and formylation of the pyrazolone precursor. The reaction is versatile and can be applied to various pyrazole derivatives to introduce a formyl group, which then serves as a handle for further synthetic modifications. mdpi.comkthmcollege.ac.in

| Starting Material | Reagents | Product | Reference |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | DMF, POCl₃ | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | mdpi.comscientificlabs.ie |

| Substituted acetophenone (B1666503) hydrazones | DMF, POCl₃ | Formylpyrazoles | igmpublication.org |

| Pyrazole-3-carboxylate esters | Vilsmeier reagent (DMF/POCl₃) | 4-formylpyrazole esters |

Functional Group Interconversions and Derivatization from Precursors

Once the pyrazole ring is formed, subsequent reactions are necessary to introduce the specific substituents of this compound.

Halogenation and Chloro-substitution Mechanisms

The introduction of a chlorine atom at the 5-position of the pyrazole ring is a critical step. This is often achieved through the reaction of a pyrazolone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com The mechanism of this reaction involves the conversion of the hydroxyl group of the pyrazolone tautomer into a better leaving group, which is then displaced by a chloride ion.

A direct synthesis of 5-chloro-3-methyl-1-phenylpyrazole (B72149) involves treating 3-methyl-1-phenyl-5-pyrazolone with trichlorophosphate at elevated temperatures. chemicalbook.com Another approach involves the regioselective halogenation of a pre-formed pyrazole ring. For instance, N-chlorosuccinimide (NCS) can be used for the chlorination of pyrazoles. mdpi.com Mechanistic studies suggest that the chlorination of pyrazoles often proceeds via an electrophilic aromatic substitution pathway. rsc.orgrsc.org

Introduction of Phenyl Substituents

The phenyl group at the 3-position is typically introduced from the outset of the synthesis by using a phenyl-substituted starting material. For example, the synthesis of 3-phenyl-1H-pyrazole derivatives can be achieved by the Knoevenagel condensation of acetophenone with a hydrazine, followed by a cyclization reaction. atlantis-press.comatlantis-press.comresearchgate.net This method directly incorporates the phenyl group at the desired position on the pyrazole ring.

Advanced Synthetic Protocols

Modern synthetic strategies often focus on improving efficiency, selectivity, and environmental sustainability. For instance, solvent-free mechanochemical methods have been developed for the chlorination of pyrazoles using trichloroisocyanuric acid, offering a rapid and operationally simple alternative to traditional solvent-based methods. uq.edu.au This high-yielding protocol avoids the need for tedious column chromatography and reduces solvent consumption. rsc.orguq.edu.au

Furthermore, palladium-catalyzed cross-coupling reactions have been employed for the functionalization of pyrazole triflates, allowing for the introduction of various substituents onto the pyrazole core. researchgate.net These advanced methods provide versatile and efficient routes to a wide range of substituted pyrazoles, including those with specific substitution patterns like this compound.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient pathway for the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. researchgate.netasianpubs.org This approach is advantageous for its atom economy, reduced reaction times, and simpler work-up procedures. researchgate.netlew.ro

The synthesis of 3,5-disubstituted pyrazoles can be achieved through a one-pot reaction involving substituted acetophenones or aryl aldehydes with the hydrazones of aromatic aldehydes or acetophenones. acs.org For instance, the reaction of chalcones with hydrazine hydrate (B1144303) is a common method. niscpr.res.inclockss.orgrsc.org In one approach, 2'-hydroxychalcones are treated with hydrazine hydrate in DMSO, followed by the addition of a catalytic amount of iodine and heating to produce 3,5-diarylpyrazoles. niscpr.res.in Another efficient method utilizes mechanochemical ball milling to facilitate the reaction between chalcones and hydrazine hydrate, followed by oxidation, offering an environmentally friendly, solvent-free alternative. clockss.org

A study by Kumar et al. (2024) described a one-pot microwave-assisted synthesis of novel pyrazole derivatives by reacting substituted benzaldehyde, ethyl-3-oxobutanoate, and phenylhydrazine in water at room temperature. dergipark.org.tr Furthermore, a one-pot, three-component reaction for synthesizing N-acetylated pyrazoline derivatives involves the treatment of chalcones with hydrazine hydrate and acetic anhydride (B1165640) or oxalic acid in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol (B145695). lew.ro

More complex pyrazole-containing systems can also be assembled via MCRs. For example, pyranopyrazole derivatives have been synthesized through a one-pot reaction of 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-amino acetonitrile, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalytic amount of pyridine. asianpubs.org Additionally, a molecular iodine-catalyzed one-pot multicomponent reaction has been developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. beilstein-journals.org

A notable one-pot procedure for synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines involves the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes in the presence of tert-butylamine (B42293) under Sonogashira-type cross-coupling conditions. beilstein-journals.org

Table 1: Examples of One-Pot Syntheses of Pyrazole Derivatives

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Chalcones, Hydrazine Hydrate | I2-DMSO | 3,5-Diarylpyrazoles | niscpr.res.in |

| Chalcones, Hydrazine Hydrate | Ball Milling, Na2S2O8 | 3,5-Diphenyl-1H-pyrazoles | clockss.org |

| Chalcones, Hydrazine Hydrate, Acetic Anhydride/Oxalic Acid | p-Toluenesulfonic acid | N-Acetylated Pyrazolines | lew.ro |

| Substituted Benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Microwave, Water | Pyrazole Derivatives | dergipark.org.tr |

| 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, Terminal Alkynes, tert-Butylamine | Pd(PPh3)2Cl2, Microwave | Pyrazolo[4,3-c]pyridines | beilstein-journals.org |

| Benzoylacetonitriles, Arylhydrazines, Diaryl Diselenides | I2 | 5-Amino-4-(arylselanyl)-1H-pyrazoles | beilstein-journals.org |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. mdpi.comtandfonline.com The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like pyrazoles. tandfonline.comnih.gov

A general and efficient method for synthesizing pyrazole derivatives involves the microwave-assisted condensation of acetophenone and aromatic aldehydes to form chalcone (B49325) analogs, which are then cyclized with hydrazine hydrate. nih.gov This approach highlights the ability of microwave energy to drive reactions to completion in minutes rather than hours. mdpi.comnih.gov For instance, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles was achieved by microwave irradiation of the corresponding chalcones and hydrazine hydrate for just 10 minutes. nih.gov Similarly, a solvent-free, microwave-assisted ring-opening of phenyl glycidyl (B131873) ether with pyrazoles has been reported, with reactions completing in as little as one minute at 120 °C. mdpi.com

The synthesis of dihydropyrazoles has also been effectively carried out using microwave irradiation, starting from dibenzalacetones. mdpi.com Research has shown that microwave-assisted synthesis can improve product yields from 79–92% and reduce reaction times from 7–9 hours to 9–10 minutes for certain pyrazole and oxadiazole hybrids. acs.org

Furthermore, a one-pot microwave irradiation method was employed for the synthesis of novel pyrazole derivatives from phenyl hydrazine and 2,5-dibromo-3-thiophenecarbaldehyde in an ethanol and acetic acid solution, maintained at 100°C for seven minutes. dergipark.org.tr This demonstrates the versatility of MAOS in facilitating multicomponent reactions under controlled temperature and time conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazole/Oxadiazole Hybrids | 7–9 hours | 9–10 minutes | 79–92% | acs.org |

| Cyclization of Chalcones with Hydrazine Hydrate | Not specified | 10 minutes | High | nih.gov |

| Ring-opening of Phenyl Glycidyl Ether with Pyrazoles | Not specified | 1 minute | Competitive yields | mdpi.com |

Cross-Coupling Strategies for Substituted Pyrazoles (e.g., Sonogashira-type)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of substituted pyrazoles. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a particularly powerful method for introducing alkynyl moieties onto the pyrazole core. metu.edu.trumich.edudntb.gov.ua

A general strategy for synthesizing densely substituted pyrazoles involves the Sonogashira cross-coupling of 4-iodo-pyrazoles with terminal alkynes. metu.edu.tr These reactions are typically carried out using a palladium catalyst such as PdCl2(PPh3)2, a copper(I) co-catalyst like CuI, and a base such as triethylamine (B128534) (Et3N). metu.edu.trmdpi.com This methodology has proven to be effective for a diverse range of substituents, including both electron-donating and electron-withdrawing groups. metu.edu.tr The starting 4-iodopyrazoles can be synthesized via electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine. metu.edu.tr

The Sonogashira reaction has also been employed in more complex, sequential, and multicomponent reaction cascades. For example, a one-pot synthesis of 1,3,5-trisubstituted-1H-pyrazoles has been developed, starting with an acyl Sonogashira coupling of acid chlorides and terminal alkynes to form α,β-unsaturated ynones, which are then reacted in situ with hydrazine. mdpi.com Another innovative approach describes a palladium-catalyzed oxidative Sonogashira-carbonylation of arylhydrazines and terminal alkynes with carbon monoxide to afford trisubstituted pyrazoles in a one-pot manner. acs.org

Furthermore, the temporary protection of the C5 position of the pyrazole ring with a chloro group allows for the selective C4 arylation via direct arylation with aryl bromides. acs.org Subsequent dechlorination and a second arylation at the C5 position enable the synthesis of 4,5-diarylated pyrazole derivatives. acs.org This highlights the strategic use of halogen substituents as both protecting groups and handles for further functionalization.

Trifluoromethyl-substituted pyrazolo[4,3-c]pyridines have been synthesized via a one-pot, copper-free, microwave-assisted Sonogashira-type cross-coupling of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes, followed by a ring-closure reaction. beilstein-journals.org

Table 3: Key Parameters in Sonogashira Coupling for Pyrazole Synthesis

| Pyrazole Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| 4-Iodo-1-phenylpyrazoles | Terminal Alkynes | PdCl2(PPh3)2 / CuI / Et3N | Synthesis of alkynyl-substituted pyrazoles | metu.edu.tr |

| Acid Chlorides | Terminal Alkynes | PdCl2(PPh3)2 / CuI / Et3N | One-pot synthesis of 1,3,5-trisubstituted pyrazoles | mdpi.com |

| Arylhydrazines | Terminal Alkynes | Palladium catalyst / CO / O2 | Oxidative Sonogashira-carbonylation | acs.org |

| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Terminal Alkynes | Pd(PPh3)2Cl2 (Microwave) | One-pot synthesis of pyrazolo[4,3-c]pyridines | beilstein-journals.org |

| 1-(1-protected)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Standard Sonogashira conditions | Synthesis of N-unprotected pyrazoles | umich.eduresearchgate.net |

Chemical Reactivity and Transformation Pathways of 5 Chloro 3 Phenyl 1h Pyrazole Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary transformation pathway for 5-chloro-3-phenyl-1H-pyrazole derivatives, occurring at both the C5 chloro substituent and any appended carbonyl groups.

The chlorine atom at the 5-position of the pyrazole (B372694) ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a good leaving group. evitachem.combeilstein-journals.org This reactivity allows for the introduction of a wide range of functional groups. The chloro group can be displaced by various nucleophiles, including amines and thiols, under appropriate reaction conditions. evitachem.com For instance, the reaction of 5-chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with aniline (B41778) in the presence of triethylamine (B128534) (Et₃N) as a base affords the corresponding 5-anilino derivative. Similarly, treatment with amines like 4-chloroaniline (B138754) in refluxing ethanol (B145695) can replace the chlorine with an amino group. vulcanchem.com The substitution has also been achieved with imidazole (B134444) using potassium carbonate as a base in DMF. asianpubs.org This electrophilic reactivity of the carbon-chlorine bond is a determinant of the biological properties observed in some chlorinated compounds. nih.gov

Table 1: Examples of Nucleophilic Substitution at the C5 Position

| Substrate | Nucleophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Aniline | Et₃N, DMF, 80°C, 8 h | 5-Anilino-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 75% |

| 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Sodium thiophenolate | K₂CO₃, DMSO, 100°C, 12 h | 5-(Phenylthio)-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | - |

Data sourced from referenced studies. Yield information provided where available.

The aldehyde group in this compound-4-carbaldehyde derivatives is a versatile site for nucleophilic addition reactions. smolecule.comsmolecule.com These reactions are fundamental for constructing more complex molecules. The aldehyde can undergo reduction to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com Furthermore, the aldehyde group readily reacts with nucleophiles such as phenylhydrazine (B124118) derivatives under mild acidic conditions to form the corresponding hydrazones.

Reactivity of the Chloro Substituent

Electrophilic Aromatic Substitution on Phenyl and Pyrazole Rings

Pyrazoles are considered electron-rich heterocyclic systems, making them amenable to electrophilic substitution, with the C4 position being particularly nucleophilic. mdpi.com A cornerstone reaction demonstrating this reactivity is the Vilsmeier-Haack reaction. researchgate.net When applied to 1-phenylpyrazolones, this reaction introduces a formyl (aldehyde) group at the C4 position and simultaneously chlorinates the C5 position, yielding 5-chloropyrazole-4-carbaldehydes. mdpi.com The phenyl group attached to the pyrazole ring can also undergo electrophilic substitution, allowing for further functionalization on that aromatic ring. smolecule.com Additionally, modern catalytic methods, such as palladium-catalyzed direct arylation, can selectively introduce aryl groups at the C4 position, a process that is facilitated by the presence of the chloro group at C5 which acts as a temporary protecting group. acs.org

Condensation Reactions and Heterocycle Annulation

The aldehyde functionality of this compound-4-carbaldehyde derivatives is a key precursor for various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds, often resulting in the annulation of new heterocyclic rings.

The Knoevenagel condensation is a widely utilized reaction for derivatives such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. vulcanchem.com This reaction involves the condensation of the pyrazole aldehyde with active methylene (B1212753) compounds. A frequently used active methylene compound is ethyl cyanoacetate, which reacts with the aldehyde to yield α,β-unsaturated carbonyl derivatives. chemicalbook.inchemicalbook.com The reaction is typically catalyzed by a base like piperidine (B6355638) and can be performed at low temperatures (e.g., 0°C) to enhance regioselectivity. chemicalbook.in The resulting products, such as ethyl 2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate, are valuable intermediates in medicinal chemistry. chemicalbook.in

Table 2: Knoevenagel Condensation of Pyrazole-4-carbaldehydes

| Pyrazole Aldehyde | Active Methylene Compound | Conditions | Product |

|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl cyanoacetate | Piperidine, Ethanol, 0°C | Ethyl 2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate chemicalbook.in |

Data sourced from referenced studies.

The aldehyde group of this compound-4-carbaldehyde readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. smolecule.com This reaction is a robust method for synthesizing new pyrazole derivatives with potential biological activities. dntb.gov.ua For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been successfully reacted with various amines, including other heterocyclic amines like 5-aminopyrazoles, to create complex Schiff base structures. nih.gov In another application, the amino groups of the biopolymer chitosan (B1678972) have been condensed with this pyrazole aldehyde to prepare modified chitosan Schiff bases. acs.org

Friedel-Crafts Type Cyclialkylation for Fused Systems

Friedel-Crafts type cyclialkylation reactions are a powerful tool for the construction of fused ring systems onto the pyrazole core. This intramolecular electrophilic substitution reaction typically involves the generation of a carbocation from a suitable precursor, which then attacks an electron-rich aromatic ring. In the context of this compound derivatives, this methodology has been employed to synthesize a variety of tricyclic and polycyclic structures.

A notable application involves the cyclization of heteroarylalkanols derived from esters of pyrazole carboxylic acids. For instance, the ester can be reacted with organometallic reagents to generate tertiary alcohols. Subsequent treatment of these alcohols with catalysts such as polyphosphoric acid (PPA) or p-toluenesulfonic acid facilitates an intramolecular Friedel-Crafts cyclialkylation, leading to the formation of polycyclic derivatives. This approach has been successfully utilized in the synthesis of indeno[1,2-c]pyrazoles. Specifically, the cyclization of 2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)propan-2-ol via a Friedel-Crafts-type ring closure yields 3-chloro-2,4-dihydro-4,4-dimethyl-2-phenylindeno[1,2-c]pyrazole. researchgate.net

Furthermore, this strategy has been extended to the synthesis of larger ring systems. Keto-substituted pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b] researchgate.netsmolecule.comnaphthyridines, and even seven- and eight-membered rings like benzo[e]pyrazolo[3,4-b]azepines and benzo[g]pyrazolo[3,4-b]azocines have been synthesized through Friedel-Crafts cyclialkylation. researchgate.netresearchgate.net The process starts with a modified Ullman coupling of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with various aryl amines, followed by ring closure of the resulting precursor acids using catalysts like AlCl₃/CH₃NO₂, P₂O₅, or PPA. researchgate.netresearchgate.net

Oxidation and Reduction Reactions

The aldehyde functionality, when present on the this compound ring system, serves as a versatile handle for oxidation and reduction reactions, providing access to key synthetic intermediates such as carboxylic acids and alcohols.

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde group at the C4-position of the pyrazole ring can be readily oxidized to the corresponding carboxylic acid. This transformation is a crucial step in the synthesis of many complex heterocyclic compounds. A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). umich.edujournalijar.com For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is oxidized to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using KMnO₄. journalijar.comresearchgate.net Similarly, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are cleanly oxidized to their corresponding acids in high yield using potassium permanganate in a water-pyridine medium. umich.edu Other oxidizing agents like chromium trioxide (CrO₃) can also be employed for this conversion. The resulting carboxylic acids are valuable precursors for the synthesis of esters, amides, and other derivatives. umich.edujournalijar.com

Table 1: Oxidation of Pyrazole Aldehydes

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Potassium Permanganate (KMnO₄) | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | journalijar.comresearchgate.net |

| 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | Potassium Permanganate (KMnO₄) | 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | umich.edu |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Potassium Permanganate (KMnO₄) in water-pyridine | 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acids | umich.edu |

Reduction of Aldehyde to Alcohol

The reduction of the aldehyde group on the pyrazole ring to a primary alcohol provides another important synthetic route for derivatization. This transformation is typically achieved using standard reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. For instance, the reduction of 5-chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with these reagents yields 5-chloro-3-ethyl-1-phenyl-1H-pyrazole-4-methanol. This reaction provides a straightforward method to introduce a hydroxymethyl group, which can be further functionalized.

Table 2: Reduction of Pyrazole Aldehydes

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol |

Intramolecular Cyclization Reactions to Form Fused Ring Systems

Intramolecular cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems based on the this compound core. These reactions lead to the formation of novel bicyclic and polycyclic scaffolds, which are of significant interest in medicinal chemistry.

Synthesis of Pyrazoloquinolines and Related Azine Scaffolds

Pyrazoloquinolines, a class of fused heterocycles composed of pyrazole and quinoline (B57606) rings, are accessible through the cyclization of appropriately substituted pyrazole precursors. mdpi.com One established method involves the reaction of 5-chloro-4-formylpyrazoles with aromatic amines. mdpi.comuj.edu.pl This condensation reaction, followed by cyclization, results in the formation of the pyrazolo[3,4-b]quinoline skeleton. For instance, the reaction of 5-chloro-4-formylpyrazoles with anilines can be used to synthesize these fused systems. mdpi.com

The Vilsmeier-Haack reaction can also be a key step in the synthesis of precursors for pyrazoloquinolines. uj.edu.pl For example, the formylation of 1-phenyl-3-(p-chloroanilino)-5-pyrazolone using a Vilsmeier-Haack reagent, followed by cyclization with phosphorus oxychloride, yields a 3,6-dichloro-2-phenyl-1H-pyrazolo[3,4-b]quinoline. uj.edu.pl Another approach involves the Friedländer condensation, where 5-aminopyrazole-4-carbaldehydes react with compounds containing an active methylene group, such as ketones, to form pyrazolo[3,4-b]pyridines. umich.edu

Formation of Bicyclic and Polycyclic Pyrazole Systems

Beyond pyrazoloquinolines, a variety of other bicyclic and polycyclic pyrazole systems can be synthesized. The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with trans-2-benzoyl-3-(4-nitrophenyl)aziridine and ammonium (B1175870) acetate (B1210297) in a one-pot, three-component reaction leads to the formation of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com This reaction demonstrates the utility of the pyrazole aldehyde in constructing complex, multi-ring systems.

Furthermore, intramolecular cyclization of pyrazole derivatives bearing appropriate functional groups can lead to the formation of various fused heterocycles. For example, the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes, followed by intramolecular cyclization, affords pyrazolo[3,4-b]pyrido[2,1-b]quinazoline derivatives. researchgate.net These examples highlight the versatility of the this compound core in the synthesis of a diverse array of fused heterocyclic compounds.

Spectroscopic Characterization and Structural Analysis

X-ray Crystallography: Elucidation of Molecular and Crystal Structures

X-ray diffraction analysis is a cornerstone technique for confirming the molecular structure of pyrazole (B372694) derivatives. For the related and extensively studied compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, this method has been instrumental. Studies show that this compound crystallizes in a monoclinic system with the space group P21/c. researchgate.net This analysis not only confirms the atomic connectivity but also reveals detailed information about the molecule's three-dimensional geometry, including bond lengths, bond angles, and the spatial arrangement of its constituent rings and functional groups. researchgate.netlookchem.comresearchgate.net The crystal structure reveals significant intermolecular interactions that dictate the compound's physical properties and packing in the solid state. smolecule.com

Analysis of Bond Geometries, Bond Lengths, and Bond Angles

The internal and external angles of the pyrazole ring are consistent with established empirical rules for such heterocyclic systems. lookchem.com The geometry around the pyrazole ring is well-defined, with specific bond angles conforming to theoretical expectations for substituted pyrazoles. lookchem.com

Table 1: Selected Bond Lengths and Angles for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Bond/Angle | Value (Å/°) | Reference |

|---|---|---|

| Cl1–C1 Bond Length | 1.7002(16) Å | lookchem.com |

| O1–C4 Bond Length | 1.214(2) Å | lookchem.com |

| N1–N2 Bond Length | 1.3757(18) Å | lookchem.com |

| N2–C3 Bond Length | 1.323(2) Å | lookchem.com |

| N(1)–N(2)–C(3) Angle | 105.10(13)° | lookchem.com |

| N(2)–C(3)–C(2) Angle | 111.81(14)° | lookchem.com |

| C(2)–C(3)–C(5) Angle | 128.57(15)° | lookchem.com |

Examination of Intermolecular Interactions (e.g., C-H···O, C-H···π Interactions)

The crystal packing of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is stabilized by a network of weak intermolecular interactions. researchgate.net Specifically, studies have identified directionally specific C–H···O hydrogen bonds that link neighboring molecules. researchgate.netlookchem.com In one observed motif, an aryl carbon atom (C12) acts as a hydrogen-bond donor to the aldehydic oxygen atom (O4) of an adjacent molecule, forming a centrosymmetric dimer. researchgate.netiucr.org

Furthermore, C–H···π interactions contribute to the stability of the crystal lattice. researchgate.netiucr.org These interactions involve a hydrogen atom from an aryl group of one molecule interacting with the π-electron system of the phenyl ring of a neighboring molecule. researchgate.net This combination of C–H···O and C–H···π hydrogen bonds results in the formation of sheet-like structures in the crystal. researchgate.netiucr.org In some derivatives, C-H···Cl and π-π stacking interactions also play a role in the molecular assembly. iucr.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of 5-chloro-3-phenyl-1H-pyrazole and its analogues in solution, providing complementary information to solid-state X-ray data.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides distinct signals that correspond to the different proton environments in the molecule. The aldehydic proton is typically observed as a sharp singlet in the downfield region of the spectrum, with chemical shifts reported at δ 9.983 ppm and between δ 9.8–10.0 ppm. lookchem.com

The protons on the phenyl ring appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.6 ppm. One study reported this multiplet in the range of δ 7.564–7.471 ppm. lookchem.com The methyl group attached to the pyrazole ring gives rise to a characteristic singlet at approximately δ 2.546 ppm. lookchem.com These chemical shifts are crucial for confirming the presence and electronic environment of the key functional groups. In various derivatives, these shifts can be influenced by different substituents on the pyrazole or phenyl rings. mdpi.comresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole, the signals for the pyrazole ring carbons are characteristic. For instance, in 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the pyrazole C=N and =C–Cl carbons resonate at δ = 148.8 and 114.4 ppm, respectively. mdpi.com The methyl group carbon appears further upfield, typically around δ 13.8 ppm. mdpi.com The aromatic carbons of the phenyl ring are observed in the expected region of δ 123-148 ppm. mdpi.com The carbonyl carbon of the aldehyde or related functional groups is also readily identifiable in the downfield region of the spectrum.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative

| Nucleus | Group | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| ¹H | -CHO | ~9.98 | lookchem.com |

| ¹H | Ar-H | 7.47-7.56 | lookchem.com |

| ¹H | -CH₃ | ~2.55 | lookchem.com |

| ¹³C | C=N (pyrazole) | 148.8 | mdpi.com |

| ¹³C | =C-Cl (pyrazole) | 114.4 | mdpi.com |

| ¹³C | -CH₃ | 13.8 | mdpi.com |

Spectroscopic and Structural Insights into this compound

The compound this compound is a subject of significant interest in chemical research. Its structural features and spectroscopic properties are crucial for understanding its reactivity and potential applications. This article details the advanced analytical techniques used to characterize this phenylpyrazole derivative.

Advanced nuclear magnetic resonance (NMR) techniques are indispensable for the detailed structural elucidation of heterocyclic compounds like this compound. While direct ¹⁵N NMR data for this specific compound is not extensively documented in readily available literature, the chemical shifts of pyrazole nitrogens are highly sensitive to their electronic environment and tautomeric form. psu.eduresearchgate.net Studies on various pyrazole derivatives show that ¹⁵N chemical shifts can effectively distinguish between the protonated (N-H) and non-protonated nitrogen atoms within the pyrazole ring. psu.edu For NH-pyrazoles, these shifts are influenced by intermolecular hydrogen bonding in both solid and solution states. psu.edu In solution at low temperatures, where tautomerism is frozen, distinct signals for each nitrogen can be observed. psu.edu The complexation with metals, such as zinc, can cause significant shielding of the N2 chemical shift, by over 40 ppm, providing clear evidence of direct coordination. caltech.edu

For fluorinated derivatives of phenylpyrazoles, ¹⁹F NMR is a critical tool. The chemical shifts of fluorine substituents are highly informative. For instance, difluoromethyl groups typically resonate in the range of δ -80 to -100 ppm. The presence of trifluoromethyl groups can be identified by distinct signals, often appearing as doublets, which are useful for tracking these substituents in reaction monitoring and structural confirmation. smolecule.commdpi.com

Table 1: Representative Heteronuclear NMR Data for Pyrazole Derivatives

| Nucleus | Derivative Type | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹⁵N | NH-Pyrazole (N2) | Shielded by >40 ppm upon Zn complexation | caltech.edu |

| ¹⁹F | Difluoromethyl-pyrazole | -80 to -100 |

Infrared (IR) spectroscopy provides valuable information about the vibrational modes and functional groups present in this compound and its derivatives. The IR spectrum of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, shows characteristic absorption bands that help in its identification. researchgate.net For instance, the C=O stretching vibration in an aldehyde derivative is typically strong and appears around 1700 cm⁻¹.

In phenylpyrazole structures, aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com The C=C stretching modes of the aromatic rings typically appear between 1625–1430 cm⁻¹. derpharmachemica.com The pyrazole ring itself has characteristic deformation vibrations, which can be observed at lower wavenumbers, for example, around 634 cm⁻¹. derpharmachemica.com For derivatives containing a nitro group, asymmetric stretching is found in the 1520–1350 cm⁻¹ range. The presence of a C-F bond introduces strong absorption bands typically between 1250–1000 cm⁻¹.

Table 2: Key IR Vibrational Frequencies for Phenylpyrazole Derivatives

| Functional Group/Vibration | Frequency Range (cm⁻¹) | Compound Context | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Phenyl rings | derpharmachemica.com |

| C=O Stretch (aldehyde) | ~1700 | Aldehyde derivative | |

| Aromatic C=C Stretch | 1625–1430 | Phenyl & Pyrazole rings | derpharmachemica.com |

| Nitro (NO₂) Asymmetric Stretch | 1520–1350 | Nitro-substituted derivative | |

| C-F Stretch | 1250–1000 | Fluorinated derivative |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For phenylpyrazole derivatives, these absorptions are typically attributed to n→π* and π→π* transitions within the aromatic and heterocyclic rings. acs.org

For a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a sharp absorption peak was observed at 255 nm in ethanol (B145695). mdpi.comresearchgate.net This absorption is due to the electronic transitions within the pyrazole and phenyl moieties. acs.org The introduction of different substituents on the phenyl or pyrazole rings can lead to a shift in the maximum absorption wavelength (λmax). For example, the introduction of an oxime ester or a triazole structure can cause a redshift in the absorption peak due to the extension of the conjugated system. acs.org

Table 3: UV-Vis Absorption Data for a Phenylpyrazole Derivative

| Solvent | λmax (nm) | Compound | Reference |

|---|---|---|---|

| Ethanol | 255 | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | mdpi.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, HRMS provides the accurate mass, distinguishing it from other compounds with the same nominal mass. The exact mass of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been computed as 220.0403406 Da. nih.gov

HRMS is also crucial for analyzing fragmentation patterns, which offer structural insights. nih.gov The fragmentation of molecules in a mass spectrometer is reproducible and depends on the stability of the resulting fragments. acdlabs.com In the case of halogenated pyrazoles, HRMS can distinguish the isotopic patterns of fragments containing chlorine and fluorine. For example, in the mass spectrum of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, fragment ions at m/z 236, 221, 219, 155, 150, and 77 have been observed, corresponding to various cleavages of the parent molecule. researchgate.net This data is instrumental in confirming the proposed structure.

Table 4: HRMS Data for a Related Phenylpyrazole Derivative

| Compound | Property | Value | Reference |

|---|

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of pyrazole (B372694) derivatives. By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model various molecular attributes. materialsciencejournal.org

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in 5-chloro-3-phenyl-1H-pyrazole, known as its optimized geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, X-ray diffraction revealed that the pyrazole and phenyl rings are inclined to each other. researchgate.net Theoretical calculations can replicate and predict such structural features with high accuracy.

Electronic structure calculations, also performed using DFT, offer insights into the distribution of electrons within the molecule. This includes the calculation of Mulliken atomic charges, which helps in understanding the charge distribution across the molecule, and the generation of Molecular Electrostatic Potential (MESP) maps. materialsciencejournal.org These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

DFT methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For derivatives of this compound, computational modeling using DFT (e.g., B3LYP/6-31G*) can predict chemical shifts that are often within ±0.2 ppm of the experimental values, helping to resolve ambiguities in spectral assignments.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated theoretically. These calculated frequencies are often scaled to better match experimental results. This comparison aids in the correct assignment of vibrational modes, such as the characteristic stretching and bending vibrations of the pyrazole ring and its substituents. materialsciencejournal.orgderpharmachemica.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). This method provides information about absorption energies, excitation energies, and oscillator strengths, which correspond to the electronic transitions within the molecule. materialsciencejournal.org For example, in a study of a photochromic derivative, UV-Vis spectroscopy, complemented by theoretical calculations, was used to understand the light-induced changes in its absorption spectra. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. ajchem-a.com The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ajchem-a.commdpi.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant indicator of chemical reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. ajchem-a.com This analysis helps in predicting how this compound and its derivatives will interact with other molecules.

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing a deeper understanding of the molecule's reactivity profile. materialsciencejournal.orgajchem-a.com

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A fundamental indicator of kinetic stability and chemical reactivity. |

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound derivatives, MD simulations can provide insights into their conformational flexibility and how they interact with their environment, such as a solvent or a biological target. nih.gov These simulations can model processes like membrane permeability and can be used to assess the stability of ligand-protein complexes identified through molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 5-chloro-pyrazole, 3D-QSAR models have been developed to understand the structural requirements for their antifungal activity. rsc.org These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.netijpsr.com By identifying which structural features are positively or negatively correlated with the desired activity, QSAR provides a rational basis for lead optimization in drug discovery.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like a derivative of this compound) when it binds to a target protein. rsc.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In numerous studies involving pyrazole derivatives, molecular docking has been used to investigate their binding modes within the active sites of various enzymes and receptors. researchgate.netacs.orgnih.gov The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and then scoring these poses based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of pyrazole-based compounds have been performed against targets like the colchicine-binding site of tubulin and the proto-oncogene c-Src, providing insights into their anticancer potential. nih.govarkat-usa.org These computational predictions are often validated by comparing them with experimental data. rsc.org

Studies on Non-Linear Optical (NLO) Properties

Computational studies utilizing quantum chemical methods, such as Density Functional Theory (DFT), are pivotal in predicting and understanding the non-linear optical (NLO) properties of molecules. These theoretical investigations provide insights into the structure-property relationships that govern a compound's NLO response, guiding the design of new materials for optoelectronic applications. For pyrazole derivatives, these studies often focus on calculating key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

While direct computational studies on the NLO properties of This compound are not extensively available in the reviewed literature, the NLO properties of numerous other pyrazole and pyrazoline derivatives have been investigated. researchgate.netnih.gov These studies establish a foundational understanding of how substituent groups and their positions on the pyrazole ring influence the NLO response.

General Findings from Related Pyrazole Derivatives:

Theoretical calculations on various pyrazole derivatives have shown that the magnitude of the first-order hyperpolarizability (β₀), a key indicator of second-order NLO activity, is highly sensitive to the nature and placement of electron-donating and electron-withdrawing groups on the molecule's framework. nih.govdntb.gov.ua For instance, pyrazoline derivatives with strong donor-acceptor architectures have been shown to possess significant second-order hyperpolarizability (β) values. researchgate.net

Computational methods like DFT with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets are employed to optimize the molecular geometry and calculate the electronic properties that determine the NLO response. nih.govtandfonline.com The calculated hyperpolarizability values for some pyrazole derivatives have been reported to be significantly greater than that of urea, a standard reference material for NLO properties, suggesting their potential as candidates for NLO applications. nih.gov

For example, a study on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives reported hyperpolarizability (β₀) values ranging from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. nih.gov In another study on different pyrazole analogues, the total first hyperpolarizability (βtot) was found to be influenced by the substituent groups, with values indicating promising NLO activity. mdpi.com

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter investigated in these computational studies. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and enhanced NLO response. nih.gov

The following table summarizes representative theoretical NLO data for some substituted pyrazole derivatives found in the literature, which can provide a comparative context. It is important to note that these are not values for this compound.

| Compound/Derivative Class | Computational Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (esu) | Reference |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | B3LYP/6-31G(d,p) | - | - | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ | nih.gov |

| O-acylated pyrazoles | PBE0, BVP86 | - | - | 1839.25 and 1834.29 (βHRS) (a.u.) | mdpi.com |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative (structurally related) | M06/6-311G(d,p) | - | 4.195 × 10⁻²³ | 6.317 × 10⁻³⁰ | dntb.gov.ua |

Biological Activity Investigations of 5 Chloro 3 Phenyl 1h Pyrazole Derivatives in Vitro Studies

Antimicrobial Activity Evaluation

Derivatives of 5-chloro-3-phenyl-1H-pyrazole have been a subject of interest in the search for new antimicrobial agents.

The antibacterial potential of various this compound derivatives has been assessed against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Against Staphylococcus aureus and Bacillus subtilis (Gram-positive): Numerous studies have reported the activity of these derivatives against S. aureus and B. subtilis. mdpi.comresearchgate.netekb.eg For instance, a series of pyrazole (B372694) derivatives were synthesized and showed excellent antibacterial activity against these bacteria. mdpi.com Specifically, compounds bearing a chlorine atom at the para position of a phenyl group attached to the pyrazole moiety displayed the highest antibacterial activity, sometimes exceeding that of the standard drug ampicillin. researchgate.net Other research has highlighted that certain pyrazolyl-benzimidazole derivatives exhibit good antibacterial activity against S. aureus. nih.gov

Against Escherichia coli and Pseudomonas aeruginosa (Gram-negative): The efficacy of these compounds extends to Gram-negative bacteria like E. coli and P. aeruginosa. mdpi.comresearchgate.netekb.eg Research has demonstrated that some pyrazole derivatives exhibit significant inhibitory effects against these strains. mdpi.com The introduction of a chlorine substituent has been noted to enhance antimicrobial potency. scispace.com Additionally, certain pyrazolyl-benzimidazole derivatives have shown good antibacterial activity against E. coli. nih.gov

Against Proteus mirabilis: While less commonly reported, some studies have included Proteus mirabilis in their screening panels, indicating the broad-spectrum potential of these pyrazole derivatives.

The mechanism of antibacterial action for some of these derivatives is suggested to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Pyrazole with p-chloro-phenyl group | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | High | researchgate.net |

| Pyrazolyl-benzimidazole derivative (28g) | Escherichia coli, Staphylococcus aureus | Good | nih.gov |

| Pyrazolyl-benzimidazole derivatives (28d, 28e, 28h) | Escherichia coli, Staphylococcus aureus | Weak to Moderate | nih.gov |

| General Pyrazole Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Moderate to High | mdpi.comekb.eg |

The investigation into this compound derivatives has also revealed promising antifungal properties.

Against Candida albicans and Aspergillus niger: These two fungal species are commonly used to evaluate the in vitro antifungal potential of new compounds. Several studies have shown that derivatives of this compound exhibit significant activity against both C. albicans and A. niger. researchgate.netresearchgate.netnih.gov For example, a series of pyrazoleacetamide derivatives were synthesized and two compounds, OK-7 and OK-8, showed significant antifungal activity against both fungal strains with a Minimum Inhibitory Concentration (MIC) value of 50 μg/ml. researchgate.netnih.gov The presence of electron-withdrawing groups on the aromatic ring of some derivatives has been shown to increase their antifungal activity. benthamopen.com Furthermore, certain pyrazolyl-benzimidazole derivatives have demonstrated good inhibitory growth against C. albicans. nih.gov

Table 2: In Vitro Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| Pyrazoleacetamide Derivatives (OK-7, OK-8) | Candida albicans, Aspergillus niger | Significant (MIC 50 μg/ml) | researchgate.netnih.gov |

| Derivative 2Rg | Candida albicans, Aspergillus niger | Good | researchgate.net |

| Pyrazolyl-benzimidazole derivatives (28f, 28h) | Candida albicans | Good | nih.gov |

| Derivatives with electron-withdrawing groups | Aspergillus niger, Candida albicans | Increased activity | benthamopen.com |

| 1,2,3-Triazole-appended bis-pyrazoles | Candida albicans, Aspergillus niger | Excellent | acs.org |

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Proteus mirabilis, Bacillus subtilis, Pseudomonas aeruginosa)

Anti-inflammatory Activity Profiling

The pyrazole nucleus is a well-known pharmacophore in several anti-inflammatory drugs, and derivatives of this compound are no exception to being investigated for this property.

The anti-inflammatory effects of these derivatives are often linked to their ability to interfere with key inflammatory pathways. Some pyrazole derivatives are known to inhibit crucial enzymes involved in the inflammatory cascade. Studies have shown that certain pyrimidine (B1678525) derivatives linked to a pyrazole ring can potently suppress the activity of key inflammatory mediators. rsc.org For example, some pyrazole analogues have demonstrated significant inhibition of TNF-α, a major cytokine involved in systemic inflammation. dovepress.com

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Enzyme Inhibition: Derivatives of this compound have been shown to be effective inhibitors of COX enzymes. Some compounds have demonstrated selective inhibition of COX-2 over COX-1. rsc.orgbohrium.com For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity, with all compounds showing greater inhibition of COX-2 than COX-1. researchgate.nettandfonline.com Similarly, thiadiazole-linked pyrazole benzenesulfonamide (B165840) derivatives have been synthesized and screened for their in vitro COX-2 inhibitory activity. orientjchem.org The sulfonamide substituted pyrazole derivatives, in particular, have shown potent and selective inhibition of the COX-2 isoenzyme. dovepress.com

Table 3: COX Inhibition by this compound Derivatives

| Compound/Derivative | Enzyme Target | Potency | Reference |

|---|---|---|---|

| 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivative | COX-2 | Effective inhibitor | |

| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives | COX-2 > COX-1 | Potent | researchgate.nettandfonline.com |

| Sulfonamide substituted pyrazole derivatives (5s, 5u) | COX-2 | Potent and Selective | dovepress.com |

| Thiadiazole linked pyrazole benzenesulfonamides | COX-2 | Significant | orientjchem.org |

| 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines | COX-2 | Potent and Selective | bohrium.com |

Inhibition of Inflammatory Pathways

Anticancer and Antiproliferative Investigations (In Vitro)

The antiproliferative properties of this compound derivatives have been explored against various cancer cell lines.

Activity against Cancer Cell Lines: Research has shown that some of these derivatives exhibit significant inhibition of cell proliferation. For instance, a study on pyrazole derivatives synthesized from 5-chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde indicated significant antiproliferative effects on breast and liver cancer cells. Another study synthesized a series of pyrazole derivatives and evaluated their in vitro antiproliferative activity against HT-29 colon and PC-3 prostate cancer cell lines. nih.gov Compounds with chloro and methoxy (B1213986) substitutions on the phenyl ring showed the highest antiproliferative activity. nih.gov A separate investigation found that a triazinone derivative of pyrazole was highly potent against both colon carcinoma (HCT116) and breast cancer (MCF7) cell lines. researchgate.nettandfonline.com

Table 4: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Triazinone derivative (13) | HCT116 (Colon Carcinoma) | 8.37 ± 0.5 µM | researchgate.nettandfonline.com |

| Triazinone derivative (13) | MCF7 (Breast Cancer) | 3.81 ± 0.2 µM | researchgate.nettandfonline.com |

| Derivative with p-chloro substitution (5c) | HT-29 (Colon) | 6.43 µM | nih.gov |

| Derivative with p-chloro substitution (5c) | PC-3 (Prostate) | 9.83 µM | nih.gov |

| Pyrazole derivatives | Breast and Liver cancer cells | Significant antiproliferative effects |

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF7, A549, HL60)

Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. Research has shown that these compounds can inhibit the proliferation of breast cancer (MCF-7), lung adenocarcinoma (A549), and leukemia (HL-60) cells. nih.govmdpi.comekb.eg

For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives, including those with a chlorophenyl group, exhibited significant cytotoxicity against MCF-7 and A549 cell lines. nih.gov Specifically, compounds designated as 10b and 10c were identified as having potent activity. nih.gov Similarly, other studies have reported on pyrazole derivatives showing efficacy against these cell lines, with some compounds exhibiting IC50 values comparable to or even better than standard anticancer drugs like doxorubicin. mdpi.comekb.eg One study found that certain pyrazole-thiazole hybrids were particularly active against HL-60 leukemia cells, with IC50 values in the low micromolar range. researchgate.net Another investigation into pyrazole derivatives linked to a benzimidazole (B57391) moiety also showed inhibitory effects on A549 and other cancer cell lines. nih.gov

The antiproliferative effects are often dose-dependent. In one study, pyrazole derivatives induced cell toxicity in a dose- and time-dependent manner in triple-negative breast cancer cells. nih.gov The presence of specific substituents on the pyrazole core, such as chlorophenyl, thiazole, and sulfonamide groups, has been shown to enhance cytotoxic activity. nih.gov

Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines

This table summarizes the observed cytotoxic effects of different this compound derivatives on specific cancer cell lines as reported in various in vitro studies.

| Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles (e.g., 10b, 10c) | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate) | Significant cytotoxic activities noted. | nih.gov |

| Imidazole-pyrazole hybrids (e.g., Compound 55) | HL-60 (Leukemia) | Efficacy comparable to doxorubicin. Inhibited five leukemia cell lines by 73.57% to 82.55%. | mdpi.com |

| 3-(1H-pyrazol-3-yl)-4H-1,2,4-triazole derivatives (e.g., 7l, 7o) | MCF-7 (Breast), A549 (Lung) | Remarkable anticancer activity, similar or more potent than doxorubicin. | ekb.eg |

| Pyrazole-thiazole hybrids (e.g., Compounds 4, 6, 9) | HL-60 (Leukemia) | Most active compounds with IC50 values between 1.35-4.78 µM. | researchgate.net |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung) | Displayed significant cell apoptosis and antitumor activity. | nih.gov |

Proposed Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.gov Studies have shown that these compounds can trigger both the extrinsic and intrinsic apoptotic pathways. jpp.krakow.pl

A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Research has demonstrated that potent pyrazole derivatives can downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. nih.govjpp.krakow.pl This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of caspases. nih.gov

Furthermore, these compounds have been shown to activate key executioner caspases, such as Caspase-3 and Caspase-9, and to promote the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govjpp.krakow.pl The upregulation of the tumor suppressor protein p53 has also been observed, indicating an enhancement of the DNA damage response. nih.gov Some pyrazole derivatives have been found to induce cell cycle arrest, for instance, in the S phase, which prevents cancer cells from replicating. nih.gov The generation of reactive oxygen species (ROS) has also been identified as a mechanism through which these compounds can trigger apoptosis. nih.gov

Enzyme and Receptor Target Modulation (e.g., Dihydrofolate Reductase, DNA Gyrase, CYP26A1)

The biological effects of this compound derivatives can be attributed to their interaction with specific enzymes and receptors. Studies have identified Dihydrofolate Reductase (DHFR) and DNA gyrase as potential targets for pyrazole-based compounds designed as antimicrobial agents. mdpi.com Schiff bases derived from pyrazoles have shown inhibitory activity against both DHFR and DNA gyrase from bacterial sources, suggesting a dual-targeting mechanism. mdpi.com

Molecular docking studies have supported these findings, revealing that these derivatives can fit into the active sites of these enzymes, forming stable interactions. mdpi.com In the context of anticancer activity, pyrazole derivatives have been shown to bind with high affinity to the Bcl-2 protein, inhibiting its function. nih.gov Additionally, some pyrazole-related structures have been investigated for their ability to inhibit cytochrome P450 enzymes, with novel propanoate derivatives showing inhibitory activity against CYP26A1. a2bchem.com

Anticonvulsant Potential

The pyrazole scaffold is a key feature in compounds investigated for anticonvulsant properties. mdpi.com Derivatives of this compound have been synthesized and evaluated for their potential to reduce seizures. For example, the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives has been reported, with these compounds showing potential anticonvulsant properties. chemicalbook.in

Studies involving various substituted pyrazoles have shown that these compounds can significantly reduce electroshock-induced convulsions in experimental models. researchgate.net It has been noted that the substitution pattern on the pyrazole ring, particularly at the 1-position, can influence the anticonvulsant activity. researchgate.net While some specific derivatives, like 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, did not show significant activity in certain tests, the broader class of pyrazoles remains a subject of interest for developing new anticonvulsant agents. smolecule.com

Antiviral Efficacy

The antiviral potential of pyrazole derivatives is well-documented against a variety of viruses. ekb.egmdpi.com Derivatives based on the 5-chloro-3-methyl-1-phenylpyrazole (B72149) scaffold have shown significant efficacy, particularly against Newcastle disease virus (NDV), a major avian pathogen. nih.govnih.gov

In one study, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their ability to inhibit NDV. Notably, a hydrazone derivative (Compound 6 ) and a thiazolidinedione derivative (Compound 9 ) provided 100% protection against the virus in an in vitro assay. nih.govnih.gov A pyrazolopyrimidine derivative also conferred 95% protection. nih.govnih.gov Molecular docking simulations suggested that these compounds may target the immune receptor TLR4. nih.gov Other research has demonstrated the activity of pyrazole derivatives against human viruses, including Hepatitis A virus (HAV) and Herpes Simplex Virus type-1 (HSV-1). researchgate.net More recent studies have expanded this scope to include various coronaviruses, where hydroxyquinoline-pyrazole hybrids showed promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org

Antiviral Activity of Pyrazole Derivatives Against Newcastle Disease Virus (NDV)

This table shows the protective efficacy of selected 5-chloro-3-methyl-1-phenylpyrazole derivatives against NDV in an in vitro setting.

| Derivative | Protection against NDV | Mortality | Reference |

|---|---|---|---|

| Hydrazone derivative (Compound 6) | 100% | 0% | nih.govnih.gov |

| Thiazolidinedione derivative (Compound 9) | 100% | 0% | nih.govnih.gov |

| Pyrazolopyrimidine derivative (Compound 7) | 95% | N/A | nih.gov |

| Tetrazine derivative (Compound 4) | 85% | N/A | nih.gov |

| Chalcone (B49325) derivative (Compound 11) | 80% | N/A | nih.gov |

Antioxidant Capacity

Pyrazole derivatives are recognized for their antioxidant properties, which contribute to their potential therapeutic benefits. mdpi.com These compounds can scavenge free radicals, which are implicated in a variety of diseases. The antioxidant activity of pyrazole derivatives has been evaluated using methods such as the 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging assay. nih.gov

Studies on benzofuran-based 1,3,5-substituted pyrazole derivatives and 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have demonstrated their potent antioxidant capabilities. nih.gov The structure of the derivative, including the nature and position of substituents on the aromatic rings, plays a significant role in its antioxidant capacity. nih.gov For example, the presence of a pyrazoline carbothioamide moiety and di-halogenated phenyl rings was found to enhance free radical scavenging activity. nih.gov In another study, pyrazole derivatives incorporating a phenylsulfonyl moiety were shown to effectively inhibit the free radical-induced oxidative hemolysis of red blood cells. nanobioletters.com

Analgesic Effects

The analgesic, or pain-relieving, properties of pyrazole derivatives have been a significant area of pharmaceutical research. ekb.egmdpi.com A number of compounds derived from this compound have been synthesized and tested for their analgesic activity using standard models like the acetic acid-induced writhing test and the tail-flick assay. chemicalbook.insmolecule.com

For instance, a series of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted-phenyl)pyrimidin-2-ol analogues were synthesized, with several compounds showing good analgesic activity. benthamdirect.com One particular compound from this series, 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol (6g) , was identified as a potent analgesic agent. benthamdirect.com Another study focused on amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids and found that all tested compounds displayed analgesic activity approximately equipotent to aspirin. These findings underscore the potential of the pyrazole scaffold in the development of new nonsteroidal analgesics.

Specific Enzyme and Receptor Binding Assays (e.g., Monoamine Oxidases, Farnesyl Transferase)

Derivatives of this compound have been the subject of various in vitro studies to determine their potential as inhibitors of specific enzymes and their binding affinity to biological receptors. smolecule.comevitachem.com These investigations are crucial in the early stages of drug discovery and for understanding the compound's mechanism of action at a molecular level.

Monoamine Oxidase (MAO) Inhibition:

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, which share a structural resemblance to this compound, have been synthesized and evaluated for their in vitro inhibitory activity against monoamine oxidase (MAO) isoforms, MAO-A and MAO-B. nih.gov Most of the tested compounds showed good inhibitory activity against MAO-B, with some compounds demonstrating activity in the nanomolar to low micromolar range. nih.gov

Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the pyrazole ring significantly influences the inhibitory potency and selectivity. For instance, it was observed that chloro-substituted derivatives were more effective as inhibitors of acetylcholinesterase (AChE), another enzyme target, while fluoro-substituted derivatives showed a reverse trend with higher inhibitory activity against MAO-B. nih.gov One of the most potent and selective MAO-B inhibitors identified in a study was N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine, with a pIC50 value of 3.47. nih.gov

Another study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives reported high inhibitory activity against both MAO-A and MAO-B, with Ki values ranging from 4 to 27 nM for MAO-A and 1.5 to 50 nM for MAO-B. acs.org

| Compound | Target Enzyme | Inhibitory Activity (pIC50/Ki) | Selectivity |

|---|---|---|---|

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine | AChE | pIC50 = 4.2 | - |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine | MAO-B | pIC50 = 3.47 | High |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives | MAO-A | Ki = 4-27 nM | - |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives | MAO-B | Ki = 1.5-50 nM | - |

Farnesyl Transferase (FTase) Inhibition: